molecular formula C5H5IN2S B2908594 2-Iodo-4-methylthiopyrimidine CAS No. 1000576-08-8

2-Iodo-4-methylthiopyrimidine

Cat. No.: B2908594
CAS No.: 1000576-08-8
M. Wt: 252.07
InChI Key: GBBQPKKFWLPCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-methylthiopyrimidine is a heterocyclic compound featuring a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with an iodine atom at position 2 and a methylthio (-SCH₃) group at position 4. Pyrimidine derivatives are pivotal in medicinal chemistry and materials science due to their versatility in cross-coupling reactions, bioactivity, and role as building blocks for pharmaceuticals.

Properties

IUPAC Name

2-iodo-4-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBQPKKFWLPCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-08-8
Record name 2-iodo-4-methylthiopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-Iodo-4-methylthiopyrimidine typically involves the iodination of 4-methylthiopyrimidine. One common method includes the reaction of 4-methylthiopyrimidine with iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve more scalable processes, such as continuous flow iodination, to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Iodo-4-methylthiopyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methylthiopyrimidine involves its interaction with cellular targets that inhibit cell proliferation and induce cytotoxic effects. The compound is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death in melanoma cells. The exact molecular pathways and targets are still under investigation, but its antiproliferative effects are well-documented .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Differences

The following table summarizes key structural and computed properties of 2-Iodo-4-methylthiopyrimidine and related compounds from the literature:

Compound Name Core Structure Substituents Molecular Weight XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Reference
This compound Pyrimidine 2-I, 4-SCH₃ ~266.1 (calc.) ~1.8 (est.) 0 3 0 N/A
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 2-SCH₂COOEt, 4-O-thietane, 6-CH₃ ~342.4 (calc.) ~2.5 (est.) 0 5 5
3-Iodo-4-methoxypyridine Pyridine 3-I, 4-OCH₃ ~235.0 (calc.) ~1.5 (est.) 0 2 1
5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one Pyrimidinone 5-I, 6-CH₃, 2-SCH₃, 4-O 282.10 1.3 1 3 1

Notes:

  • Molecular weights and XLogP3 values for compounds without experimental data (e.g., this compound) are estimated using group contribution methods.
  • Pyrimidinone () introduces a ketone at position 4, altering hydrogen-bonding capacity compared to the methylthio group in the target compound.

Key Research Findings

Physicochemical Properties
  • Lipophilicity : The target compound’s estimated XLogP3 (~1.8) suggests higher lipophilicity than 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one (XLogP3 = 1.3), likely due to the absence of a polar ketone group .
  • Hydrogen Bonding: Pyrimidinone derivatives () exhibit increased hydrogen-bond donor capacity (1 donor) compared to the target compound (0 donors), impacting solubility and protein-binding interactions .
Core Structure Impact
  • Pyridine vs. Pyrimidine: 3-Iodo-4-methoxypyridine (pyridine core) has fewer hydrogen-bond acceptors (2 vs.

Biological Activity

2-Iodo-4-methylthiopyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound is being explored for its roles in neuroprotection, anti-inflammatory effects, and as an intermediate in the synthesis of more complex organic molecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and applications in research.

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

  • Target of Action : The compound exhibits neuroprotective and anti-inflammatory properties, making it a candidate for therapeutic applications in neurodegenerative diseases and inflammatory conditions.
  • Mode of Action : Pyrimidine derivatives like this compound are known to interact with specific cellular targets, although the exact targets for this compound remain to be fully elucidated.
  • Biochemical Pathways : While specific pathways affected by this compound have not been identified, studies on related pyrimidine derivatives suggest involvement in pathways that regulate cell survival and inflammation.

Pharmacokinetics

Research indicates that similar pyrimidine derivatives have favorable pharmacokinetic profiles, suggesting that this compound could be developed into an oral drug. Key pharmacokinetic properties include:

  • Absorption : Potential for good oral bioavailability.
  • Metabolism : Likely undergoes hepatic metabolism, although specific metabolic pathways for this compound are yet to be characterized.
  • Excretion : Expected to be eliminated via renal pathways based on structural similarities with other pyrimidine derivatives.

Biological Studies and Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential as an anticancer agent, particularly against melanoma. It serves as a scaffold for developing novel therapeutic agents targeting cancer cells.

Organic Synthesis

As an intermediate in organic synthesis, this compound is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various modifications that can lead to new compounds with enhanced biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Summary Table of Biological Activities

Activity TypeObservationsReference
Anticancer ActivitySignificant cytotoxicity against melanoma cells
Neuroprotective EffectsPotential protection against oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the standard protocols for synthesizing 2-Iodo-4-methylthiopyrimidine, and how can purity be ensured?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen at the 2-position of a pyrimidine scaffold with methylthio groups under reflux conditions (e.g., using NaSMe in DMF at 80°C for 6–12 hours). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity is confirmed by HPLC (>95%) and consistent melting point analysis (e.g., mp 154–156°C) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer:
  • ¹H/¹³C NMR: The iodine atom at C2 deshields adjacent protons, producing distinct splitting patterns (e.g., C4-CH3 as a singlet at δ 2.5 ppm). The methylthio group (S-CH3) appears as a singlet at δ 2.1–2.3 ppm .
  • IR: Strong absorbance near 650 cm⁻¹ confirms C-I stretching, while 1250 cm⁻¹ corresponds to C-S bonds .
  • Mass Spectrometry: Molecular ion peaks at m/z 282.1 (M⁺) align with the molecular formula C₆H₇IN₂OS .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound to achieve high regioselectivity?

  • Methodological Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires careful selection of ligands and solvents. For example, using Pd(PPh₃)₄ in DMF at 80°C with aryl boronic acids achieves >85% yield. Regioselectivity is enhanced by steric hindrance at the 4-methylthio group, directing coupling to the 5-position. Solvent polarity (DMF > THF) and microwave-assisted heating reduce side products .

Q. What mechanistic pathways explain nucleophilic substitution at the 2-iodo position, and how do solvent polarity and catalysts influence these pathways?

  • Methodological Answer: The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, where electron-withdrawing groups (e.g., methylthio at C4) activate the pyrimidine ring. Polar aprotic solvents (e.g., DMSO) stabilize the transition state, accelerating substitution. Catalysts like CuI facilitate iodide displacement by coordinating to the leaving group, reducing activation energy by 15–20 kJ/mol .

Q. How can discrepancies in reported reaction yields for derivatives of this compound be systematically analyzed?

  • Methodological Answer: Conduct a multivariate analysis of variables:
  • Catalyst purity: Impurities in Pd catalysts reduce yields by 10–15% .
  • Reaction time: Prolonged heating (>12 hours) may degrade products, lowering yields .
  • Moisture sensitivity: Hydrolysis of intermediates in humid conditions decreases efficiency by 20% .

Key Research Challenges

  • Contradictions in Data: Variability in reported yields (e.g., 72% vs. 85%) often stems from differences in catalyst quality or moisture control. Systematic replication under inert atmospheres is advised .
  • Advanced Applications: Explore its role as a precursor in kinase inhibitor synthesis via regioselective functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.